

Technical Guide: In Vitro Characterization of Chloro-Fluorophenyl Containing Bioactive Molecules

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Compound of Interest

Compound Name:	<i>(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride</i>
CAS No.:	1257106-65-2
Cat. No.:	B597081

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Disclaimer: Extensive searches of the public scientific literature and patent databases did not yield specific in vitro biological studies, quantitative data, or detailed experimental protocols for **(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride**. This compound is primarily documented as a chemical intermediate. However, the chloro-fluorophenyl structural motif is a key pharmacophore in various potent therapeutic agents.

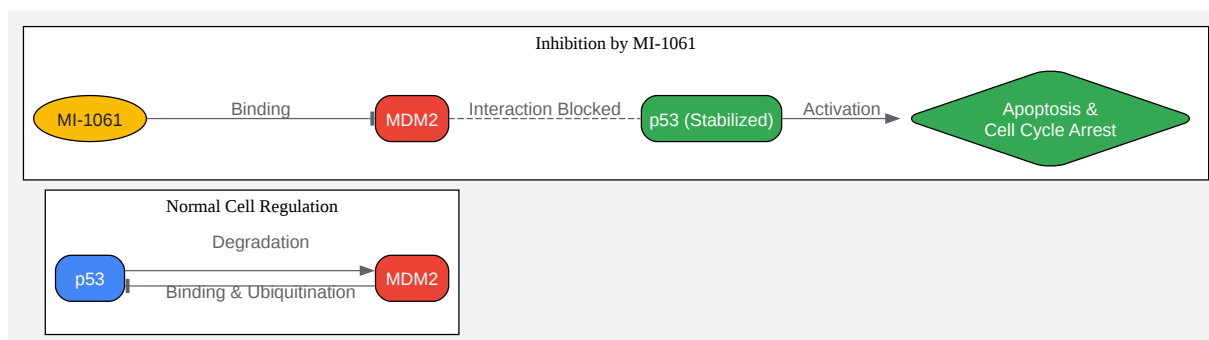
This guide, therefore, provides an in-depth technical overview of the in vitro studies conducted on a representative bioactive molecule containing a closely related 3-chloro-2-fluorophenyl moiety: the potent MDM2 inhibitor MI-1061. The data and protocols presented here are derived from published research on this class of compounds and serve as an illustrative example of how such molecules are evaluated.[1]

Introduction to Chloro-Fluorophenyl Moieties in Drug Discovery

The incorporation of chlorine and fluorine atoms onto a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of a drug candidate. These substitutions can influence metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles. The specific compound class detailed in this guide, spirooxindole-based inhibitors, targets the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor.

Target Pathway: The MDM2-p53 Interaction

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress.[2][3] In many cancers with wild-type p53, its function is abrogated by the oncoprotein MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its degradation.[1][2] Small-molecule inhibitors that block the MDM2-p53 protein-protein interaction can stabilize and activate p53, restoring its tumor-suppressive functions.[1][3]



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Figure 1: MDM2-p53 signaling and mechanism of inhibition.

Quantitative In Vitro Data for MI-1061

The in vitro activity of MI-1061 was assessed through binding affinity assays and cell-based proliferation assays. The quantitative results are summarized below.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Competitive Binding Assay	MDM2 Protein	K _i	0.16 nM	[4]
Cell Growth Inhibition	SJSA-1 Cells	IC ₅₀	0.15 μM	[1]

Detailed Experimental Protocols

MDM2 Competitive Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a test compound to the MDM2 protein by assessing its ability to displace a fluorescently labeled p53-derived peptide.[5]

Materials:

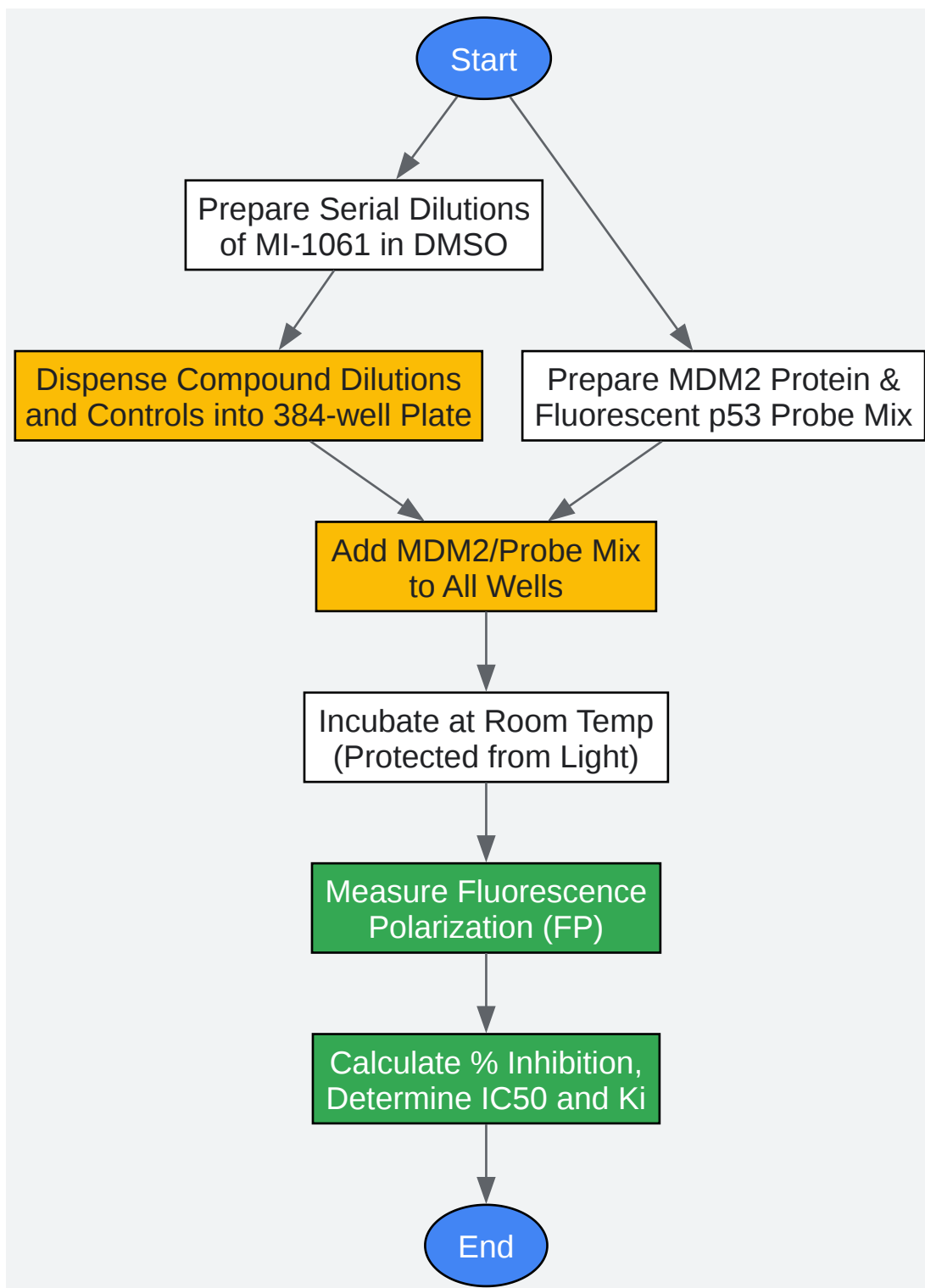
- Recombinant human MDM2 protein (N-terminal domain)
- Fluorescently labeled p53 peptide probe (e.g., TAMRA-labeled p53 peptide)
- Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)
- Test compound (MI-1061) dissolved in DMSO
- 384-well black plates

Protocol:

- Compound Preparation: Prepare a serial dilution of the test compound (MI-1061) in DMSO. Further dilute these stock solutions into the assay buffer to the desired final concentrations.

The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

- Reagent Preparation: Prepare a solution containing the MDM2 protein and the fluorescent p53 peptide probe in the assay buffer at fixed concentrations.
- Assay Plate Setup:
 - Add the serially diluted test compound to the wells of the 384-well plate.
 - Include control wells:
 - Negative Control (0% Inhibition): Contains MDM2, fluorescent probe, and vehicle (DMSO) only.
 - Positive Control (100% Inhibition): Contains fluorescent probe and vehicle only (no MDM2).
- Reaction: Add the MDM2/probe mixture to all wells.
- Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow the binding to reach equilibrium.^[5]
- Measurement: Measure the fluorescence polarization (FP) signal using a suitable plate reader (e.g., excitation at 530 nm, emission at 590 nm for TAMRA).
- Data Analysis:
 - Convert the raw FP data (in millipolarization units, mP) to the percentage of inhibition relative to the controls.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
 - Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation, which requires the known K_D of the fluorescent probe and its concentration.



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Figure 2: Experimental workflow for the FP-based binding assay.

Cell Growth Inhibition Assay (WST-8/MTT Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀). The SJSA-1 osteosarcoma cell line, which has wild-type p53 and MDM2 amplification, is a common model for testing MDM2 inhibitors.[1]

Materials:

- SJSA-1 human osteosarcoma cell line
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compound (MI-1061)
- Cell viability reagent (e.g., WST-8 or MTT)
- 96-well clear-bottom cell culture plates
- Spectrophotometer (plate reader)

Protocol:

- **Cell Seeding:** Seed SJSA-1 cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of MI-1061 in the complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) wells as a negative control.
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- **Viability Measurement:**
 - Add the cell viability reagent (e.g., 10 µL of WST-8 solution) to each well.
 - Incubate for 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.

- Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
 - Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

While direct in vitro studies on **(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride** are not publicly available, its structural elements are integral to highly potent and selective drug candidates. The case study of the MDM2 inhibitor MI-1061 demonstrates the rigorous in vitro characterization process applied to such molecules. Through quantitative binding and cell-based assays, researchers can elucidate the mechanism of action and cellular efficacy of compounds containing the chloro-fluorophenyl pharmacophore, guiding further drug development efforts.

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